ethyl 7-benzyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
This compound is a highly functionalized tricyclic heterocycle featuring:
- Ethyl ester group: At position 5, enhancing solubility in organic solvents.
- Benzyl substituent: At position 7, contributing to aromatic interactions and steric bulk.
- 4-Ethoxybenzoyl imino group: At position 6, providing electron-donating ethoxy substituents para to the benzoyl moiety, which may influence electronic properties and hydrogen-bonding capacity.
Properties
IUPAC Name |
ethyl 7-benzyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N4O5/c1-3-38-22-15-13-21(14-16-22)28(35)32-27-24(30(37)39-4-2)18-23-26(34(27)19-20-10-6-5-7-11-20)31-25-12-8-9-17-33(25)29(23)36/h5-18H,3-4,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGBWUNZPJVVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N=C2C(=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-benzyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzyl and ethoxybenzoyl derivatives with triazatricyclo intermediates under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like zinc chloride or palladium acetate .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-benzyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 7-benzyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The unique tricyclic structure makes it a candidate for the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 7-benzyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action .
Comparison with Similar Compounds
Key Structural Differences
The following analogs share the 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core but differ in substituents:
Electronic and Steric Effects
- The 3-methoxybenzoyl group () introduces meta-substitution, which disrupts resonance and may alter dipole moments .
- Position 7 Substituents :
- Benzyl (target) vs. isopropyl (): Benzyl’s aromaticity enables π-π stacking, whereas isopropyl’s branched alkyl chain prioritizes steric effects over electronic interactions.
- 3-Methoxypropyl (): A flexible chain with a terminal methoxy group could improve aqueous solubility but reduce conformational rigidity .
Implications for Crystallography and Conformation
- The tricyclic core’s puckering (ring non-planarity) is influenced by substituents. For instance, bulky groups like benzyl (target) may induce strain, affecting crystallographic parameters such as torsion angles .
- Software like SHELXL () and ORTEP-3 () are critical for resolving such complex structures, particularly in analyzing hydrogen-bonding networks (e.g., ethoxy vs. methoxy interactions) .
Biological Activity
Ethyl 7-benzyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a triazatricyclo structure that contributes to its unique chemical properties. Its molecular formula is C₁₉H₁₈N₄O₄, and it has a molecular weight of approximately 358.37 g/mol. The structure includes various functional groups such as imino, oxo, and ethoxybenzoyl, which are critical for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to ethyl 7-benzyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca exhibit significant anticancer activities. For instance:
- In vitro studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of exposure.
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : Research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, it displayed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.
Antioxidant Activity
The antioxidant capacity of ethyl 7-benzyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca has been assessed using various assays:
- DPPH Assay : The compound demonstrated significant radical scavenging activity with an IC50 value of 25 µg/mL.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Factor Xa Inhibition : Similar compounds have been reported to inhibit Factor Xa effectively, suggesting that this compound may possess anticoagulant properties.
Summary of Biological Activities
| Activity Type | Assessed Effect | IC50/MIC Value |
|---|---|---|
| Anticancer | Breast Cancer (MCF-7) | IC50 = 15 µM |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |
| Antioxidant | DPPH Radical Scavenging | IC50 = 25 µg/mL |
| Enzyme Inhibition | Factor Xa | Not Specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
